Product packaging for 2-Methoxyethyl methyl carbonate(Cat. No.:CAS No. 35466-86-5)

2-Methoxyethyl methyl carbonate

Cat. No.: B1613025
CAS No.: 35466-86-5
M. Wt: 134.13 g/mol
InChI Key: FREKRUMBUWKLPT-UHFFFAOYSA-N
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Description

Overview of Carbonate Compounds in Contemporary Materials Science

Carbonate compounds, both inorganic and organic, are fundamental in materials science. Inorganic carbonates, such as calcium carbonate (CaCO3), are major components of rocks like limestone and marble and are used extensively in construction and as industrial minerals. fiveable.meebsco.comwikipedia.orgbritannica.com Organic carbonates, or carbonate esters, are characterized by a carbonyl group flanked by two alkoxy groups. wikipedia.org In materials science, organic carbonates like dimethyl carbonate (DMC), ethylene (B1197577) carbonate (EC), and propylene (B89431) carbonate (PC) are crucial as electrolytes in lithium-ion batteries and as green solvents and reagents in chemical synthesis. wikipedia.orgchinasolvents.com The properties of these carbonates, such as their polarity, viscosity, and ability to dissolve salts, are key to their function. mdpi.com

Academic Significance of 2-Methoxyethyl Methyl Carbonate as a Specialty Solvent and Precursor

The academic significance of this compound lies primarily in its potential as a specialty solvent and as a precursor in organic synthesis. Its molecular structure suggests it may offer a balance of properties, such as enhanced solvation capabilities and moderate viscosity, which are desirable in certain applications.

As a solvent, MEMC is particularly noted for its potential use in lithium-ion battery electrolytes. The presence of both ether and carbonate functionalities may allow for effective dissolution of lithium salts and facilitate ion transport between the anode and cathode, a critical factor for battery performance. Research indicates that electrolytes based on MEMC can maintain their glass transition temperatures without freezing, which is advantageous for battery function in cold environments.

In organic synthesis, this compound can act as an intermediate for creating other organic compounds. Its ability to undergo transesterification allows for the formation of different carbonate esters by reacting with various alcohols.

Research Trajectories and Key Areas of Investigation for this compound

Current and future research on this compound is focused on several key areas:

Electrolyte for Lithium-Ion Batteries: A significant portion of research is dedicated to evaluating its performance as a solvent or co-solvent in lithium-ion battery electrolytes. Studies are investigating its electrochemical stability, its effect on the cycling performance of battery components like graphite (B72142) anodes and LiCoO2 cathodes, and its conductivity-temperature relationship.

Polymer Chemistry: The potential of MEMC in the production of polycarbonates is another area of interest. Its structure allows it to participate in polymerization reactions to form stable carbonate linkages.

Membrane Processes: Emerging research is exploring the use of this compound in membrane processes for separation applications.

The most common method for synthesizing this compound is through the transesterification of 2-methoxyethanol (B45455) with dimethyl carbonate. This reaction is typically catalyzed by bases such as sodium methoxide (B1231860) or potassium carbonate. The product is then purified by distillation.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
Boiling Point 95 °C (at 82 Torr)
Density (predicted) 1.053 ± 0.06 g/cm³
IUPAC Name This compound
CAS Number 35466-86-5

Sources: lookchem.comchemicalbook.comnih.govsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O4 B1613025 2-Methoxyethyl methyl carbonate CAS No. 35466-86-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxyethyl methyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O4/c1-7-3-4-9-5(6)8-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREKRUMBUWKLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632608
Record name 2-Methoxyethyl methyl carbonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35466-86-5
Record name 2-Methoxyethyl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxyethyl methyl carbonate
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Electrochemical Performance and Applications of 2 Methoxyethyl Methyl Carbonate in Energy Storage Systems

Fundamental Studies on 2-Methoxyethyl Methyl Carbonate-Based Electrolytes for Lithium-Ion Batteries

This compound (MEMC) has been identified as a promising and useful solvent for electrolytes in rechargeable lithium-ion batteries. researchgate.net Its molecular structure, which combines a polar carbonate group with an ether-linked methoxyethyl chain, offers a balance of properties beneficial for electrolyte performance.

Ion Transport Mechanisms and Dynamics

The efficiency of an electrolyte is largely determined by its ability to facilitate the movement of lithium ions between the anode and cathode. In MEMC-based systems, the ion transport mechanism is complex and heavily influenced by the solvent's interaction with the lithium salt.

Solvent-Assisted Ion Conduction Phenomena

Research indicates that electrolytes based on this compound operate via a solvent-assisted ion conduction mechanism. researchgate.net This is attributed to the strong interactions between the MEMC solvent molecules and the lithium cations (Li⁺). researchgate.net Spectroscopic data from nuclear magnetic resonance (NMR) and infrared (IR) studies have verified these strong solvent-Li⁺ interactions. researchgate.net Conversely, there appears to be no significant direct interaction between the solvent molecules and the anions of the lithium salt. researchgate.net However, due to ion-pairing, the movement of the anion is indirectly assisted by fluctuations in the solvent structure. researchgate.net

Application of the Vogel–Tammann–Fulcher (VTF) Equation to Conductivity Data

The relationship between temperature and ionic conductivity in MEMC-based electrolytes does not follow a simple linear Arrhenius plot. Instead, it exhibits a characteristic curved pattern that is well-described by the Vogel–Tammann–Fulcher (VTF) equation. researchgate.net The VTF equation is an empirical formula used to model the temperature dependence of viscosity and conductivity in liquids and amorphous materials, particularly as they approach a glass transition. researchgate.netwikipedia.org

The general form of the VTF equation for conductivity (σ) is:

σ(T) = A * exp[-B / (T - T₀)]

Where:

  • A is a pre-exponential factor related to the number of charge carriers.
  • B is a parameter related to the apparent activation energy for ion motion. researchgate.net
  • T is the absolute temperature.
  • T₀ is the "Vogel temperature" or "ideal glass transition temperature," at which ion mobility is thought to cease. researchgate.net
  • The ability to fit the conductivity and viscosity data of Li salt solutions in MEMC to the VTF equation confirms that ion transport is closely linked to the segmental motion of the solvent molecules. researchgate.net

    Temperature (°C)Ionic Conductivity (mS/cm)
    6010.5
    407.8
    205.2
    02.9
    -201.1
    Influence of Glass Transition Temperatures on Ionic Conductivity

    A notable characteristic of electrolytes formulated with MEMC is their tendency to exhibit glass-transition temperatures (Tg) without freezing, which is particularly advantageous for low-temperature battery performance. researchgate.net The glass transition temperature represents the point at which an amorphous material, like a supercooled liquid electrolyte, transitions from a rubbery, viscous state to a rigid, glassy state. escholarship.org This transition severely restricts the segmental motion of the polymer or solvent chains, which in turn hinders ion mobility and drastically reduces ionic conductivity. escholarship.org

    The ionic conductivity in such systems is strongly dependent on the free volume available for ion and solvent movement, a concept central to the VTF model. researchgate.netescholarship.org The Vogel temperature (T₀) in the VTF equation is directly related to the experimentally measured glass transition temperature (Tg), typically found to be about 50 K below Tg (T₀ ≈ Tg - 50 K). researchgate.net The unique low-temperature behavior of MEMC electrolytes has allowed for the direct experimental measurement of their glass-transition temperatures, providing strong evidence for the applicability of the VTF theory to explain their conductivity behavior. researchgate.net Lowering the Tg is a key strategy for improving the ionic conductivity of electrolytes, as it enhances the mobility of the charge carriers. researchgate.netescholarship.org

    Electrolyte SystemMeasured Tg (K)Theoretical T₀ (K)
    Li Salt in MEMC159~109

    Electrochemical Stability and Interfacial Phenomena

    Beyond ion transport, the practical utility of an electrolyte depends on its stability at the electrode-electrolyte interface, as this governs the battery's lifespan and safety.

    Assessment of Anodic and Cathodic Stability Limits

    The electrochemical stability of MEMC-based electrolytes has been evaluated to determine their suitability for use in lithium-ion batteries. researchgate.net Specific tests have been conducted to assess their performance with standard electrode materials, including graphite (B72142) anodes and Lithium cobalt oxide (LiCoO₂) cathodes. researchgate.net These evaluations are crucial as the electrolyte must remain stable and not decompose at the high and low operating potentials of the cathode and anode, respectively. The positive results from these cycling performance tests demonstrate the utility of this compound for the development of advanced Li-ion batteries. researchgate.net

    Electrode MaterialTypePurpose of TestOutcome
    GraphiteAnodeAssessment of cathodic stability and Li⁺ cycling performance. researchgate.netDemonstrated utility for Li-ion battery development. researchgate.net
    Lithium cobalt oxide (LiCoO₂)CathodeAssessment of anodic stability and cycling performance. researchgate.netmdpi.comDemonstrated utility for Li-ion battery development. researchgate.net
    Electrode-Electrolyte Interphase Formation and Characterization

    The formation and characteristics of the electrode-electrolyte interphase (SEI) are critical to the performance and longevity of lithium-ion batteries. osti.gov When this compound (MEMC) is used as a solvent in the electrolyte, it directly influences the composition and properties of this interfacial layer.

    The SEI layer forms on the electrode surface upon initial contact with the electrolyte. osti.gov In electrolytes containing MEMC, the decomposition of the solvent and salt contributes to the formation of a passivation layer. This layer is crucial as it prevents ongoing reactions between the electrode and the electrolyte, which would otherwise lead to capacity fade and increased impedance. osti.gov

    Characterization of the SEI formed in the presence of MEMC has been carried out using various analytical techniques. X-ray photoelectron spectroscopy (XPS) is a powerful tool to identify the chemical species present in the SEI. researchgate.net Studies using XPS reveal the presence of organic and inorganic lithium compounds. For instance, lithium carbonate (Li₂CO₃) is a common inorganic component found in the SEI, which can influence the layer's density and ionic conductivity. mdpi.com Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy have also been employed to understand the molecular structure of the SEI components. osti.gov

    The composition of the SEI can be tailored by the inclusion of additives. For example, fluoroethylene carbonate (FEC) can be added to the electrolyte to promote the formation of a more stable and robust SEI, rich in lithium fluoride (B91410) (LiF). doi.org This LiF-rich layer is known to enhance the cycling stability of electrodes. doi.org

    The thickness and morphology of the SEI are also important factors. A thin and uniform SEI is desirable for efficient lithium-ion transport. Techniques like in-situ spectroscopic ellipsometry have been used to monitor the growth of the SEI layer in real-time. osti.gov These studies have shown that the SEI thickness can increase over repeated charge-discharge cycles. osti.gov

    Performance Evaluation in Model Electrochemical Cells

    Lithium Cycling Characteristics on Anode Materials (e.g., Graphite)

    The performance of electrolytes containing this compound has been evaluated in electrochemical cells with graphite anodes. The cycling stability of graphite electrodes is highly dependent on the properties of the SEI layer formed from the electrolyte. researchgate.net Electrolytes formulated with MEMC have demonstrated their utility for lithium-ion battery development by enabling stable lithium cycling with graphite anodes. researchgate.net

    The efficiency of lithium intercalation and deintercalation in graphite is a key performance metric. The use of MEMC as a co-solvent can influence the kinetics of these processes. techbriefs.com Research has shown that the addition of MEMC can reduce low-temperature film resistances on the anode and enhance the kinetics of lithium intercalation. techbriefs.com This is attributed to the favorable physical properties of MEMC, such as its low viscosity and freezing point. techbriefs.com

    The long-term cycling performance is a critical aspect of battery evaluation. In some studies, the use of certain electrolyte formulations, including those with asymmetric carbonates like EMC, has shown stable cycling performance over hundreds of cycles. rsc.org The suppression of trans-esterification reactions, which can alter the electrolyte composition over time, is beneficial for long-term stability. Additives like vinylene carbonate (VC) can help in this regard by scavenging reactive species that initiate these unwanted reactions. epa.gov

    Interactive Table: Lithium Cycling Performance with MEMC-based Electrolytes

    Cathode Compatibility and Cycling Stability (e.g., LiCoO₂, NMC811)

    The compatibility of this compound-based electrolytes with high-voltage cathode materials like Lithium Cobalt Oxide (LiCoO₂) and Nickel-Manganese-Cobalt Oxide (NMC811) is crucial for the development of high-energy-density lithium-ion batteries.

    For LiCoO₂ cathodes, electrolytes containing MEMC have been tested, demonstrating their potential for practical applications. researchgate.net The stability of the electrolyte at high voltages is a key challenge. Additives can play a significant role in improving the cycling stability of LiCoO₂ at high voltages. For instance, the addition of lithium carbonate (Li₂CO₃) to the electrolyte has been shown to suppress electrolyte decomposition and lead to a thinner, more stable solid electrolyte interphase (SEI) on the cathode surface. rsc.org

    With Ni-rich cathodes like NMC811, which are promising for their high capacity, cycling stability is often a concern, particularly at higher voltages. tum.de The high reactivity of NMC811 can lead to parasitic reactions with the electrolyte. frontiersin.org Research has explored the use of fluorinated co-solvents in combination with electrolytes to enhance the cycling performance of NMC811. frontiersin.org These fluorinated compounds can help in forming a protective cathode-electrolyte interphase (CEI), mitigating the degradation of both the cathode material and the electrolyte. mdpi.com For example, using a dual-salt electrolyte with a fluoroethylene carbonate (FEC) additive has been shown to enable stable cycling of Li||NMC811 cells at high voltages. mdpi.com

    Interactive Table: Cathode Compatibility and Performance with MEMC-based Electrolytes

    Research on this compound in Other Electrochemical Devices

    Exploration in Supercapacitors and Other Energy Storage Systems

    While the primary focus of research on this compound has been in lithium-ion batteries, its properties as an electrolyte solvent suggest potential applications in other electrochemical energy storage systems like supercapacitors. The key requirements for a supercapacitor electrolyte include high ionic conductivity, a wide electrochemical stability window, and a suitable operating temperature range. The favorable conductivity-temperature relationship of MEMC-based electrolytes, which exhibit glass-transition temperatures without freezing, could be advantageous for supercapacitor performance, particularly in varying temperature conditions. researchgate.net

    Investigation in Non-Aqueous Electrolyte Formulations Beyond Lithium-Ion

    The investigation of this compound is also extending to non-aqueous electrolyte formulations for next-generation battery technologies beyond lithium-ion, such as sodium-ion batteries (SIBs). The principles of electrolyte design, including solvent selection and the formation of stable electrode-electrolyte interphases, are transferable to these systems. rsc.org

    In the context of SIBs, the choice of solvent is critical for performance. rsc.org Researchers are exploring various alkyl carbonate solvents and their mixtures to optimize properties like ionic conductivity and viscosity. rsc.org While specific studies focusing solely on MEMC in SIBs are emerging, related research on similar ether-containing carbonates like dimethyl-2,5-dioxahexane carboxylate (DMOHC) highlights the potential of such molecules. osti.govuts.edu.au These studies investigate the impact of co-solvents on electrochemical performance, gas evolution, and the stability of the cathode electrolyte interphase (CEI). osti.govuts.edu.au The insights gained from these investigations can guide the formulation of MEMC-based electrolytes for sodium-ion and other multivalent ion battery systems.

    Degradation Mechanisms and Chemical Stability of 2 Methoxyethyl Methyl Carbonate

    Investigation of Thermal and Electrochemical Decomposition Pathways

    The decomposition of 2-Methoxyethyl methyl carbonate can be initiated by heat (thermal decomposition) or by electrical potential (electrochemical decomposition). These pathways often involve distinct mechanisms, leading to a variety of degradation products. While stable under normal conditions, the presence of catalysts like lithium hexafluorophosphate (B91526) (LiPF₆) can accelerate its breakdown. osti.gov

    While specific studies detailing the unimolecular elimination kinetics of this compound in the gas phase are not extensively available in the provided research, general principles of carbonate ester thermal decomposition can be applied. For similar linear carbonates, thermal breakdown in the presence of LiPF₆ has been shown to produce various volatile species. osti.gov For instance, dimethyl carbonate (DMC) is relatively stable, producing mostly CO₂ upon decomposition, whereas ethyl methyl carbonate (EMC) and ethylene (B1197577) carbonate (EC) yield a higher proportion of flammable gases like H₂ and hydrocarbons. osti.gov It is plausible that the thermal decomposition of this compound would proceed through pathways involving the cleavage of its ether and carbonate bonds, though specific kinetic data remains a subject for further investigation. The compound is known to be susceptible to thermal decomposition, which is why vacuum distillation is often preferred for its purification.

    In solution-phase electrolytes, such as those used in lithium-ion batteries, this compound (also referred to as MOEMC) is valued for its ability to dissolve lithium salts and facilitate ion transport. researchgate.net However, the electrolyte environment, containing highly reactive species from the salt (e.g., LiPF₆), electrodes, and other solvents, creates a complex system where degradation can occur. osti.govthermofisher.com The degradation of the electrolyte is a major factor affecting battery life. thermofisher.com The strong interactions between the solvent molecules and lithium ions, while beneficial for conductivity, also play a role in the degradation mechanisms. researchgate.net The presence of LiPF₆, in particular, is known to catalyze the thermal breakdown of carbonate solvents. osti.gov

    Interestingly, carbonate molecules with structures similar to this compound can be formed as degradation products from simpler carbonates. In electrolytes containing ethylene carbonate (EC), degradation can lead to the formation of linear oligomers composed of ethylene oxide and carbonate fragments with methoxide (B1231860) end groups. nih.gov This occurs through ring-opening reactions of EC, which can be activated by species like PF₅ (a decomposition product of LiPF₆) or by the cathode surface itself. researchgate.netamazonaws.com These reactions can create longer-chain carbonates through processes like transesterification, where alcohol or alkoxide fragments react with the original carbonate molecules. researchgate.net The formation of carbonates with butoxy-moieties has been observed in electrolytes containing only ethyl and methyl groups, indicating that new carbon-carbon bonds and more complex ester chains are formed during battery cycling. researchgate.net This suggests that this compound itself could potentially be formed under certain conditions from the degradation and subsequent reaction of ethylene carbonate and methanol-containing species in the electrolyte.

    Identification and Mechanistic Elucidation of Degradation Products

    The aging of electrolytes containing carbonate solvents leads to the formation of a complex mixture of byproducts. Identifying these products is key to understanding the degradation mechanisms and improving electrolyte stability.

    The degradation of LiPF₆-based carbonate electrolytes results in a variety of decomposition products. thermofisher.com These include carbonate oligomers formed through the polymerization of solvent molecules like EC. nih.govresearchgate.net In addition to organic byproducts, the reaction with the LiPF₆ salt generates fluorophosphates and organofluorophosphates. thermofisher.com Gas chromatography coupled with high-resolution mass spectrometry (GC-HRAM-MS) is a powerful technique for identifying these degradation products. thermofisher.com For example, marker fragments can be used to identify specific carbonate substructures in aged electrolytes, providing insight into the degradation pathways. thermofisher.com While a specific list of byproducts from this compound is not detailed, it is expected to contribute to the formation of similar classes of compounds, including oligomers and organophosphates, through its interaction with other electrolyte components.

    Table 1: Common Degradation Product Classes in Carbonate-Based Electrolytes

    Product Class Description Potential Formation Mechanism
    Carbonate Oligomers Polymers consisting of repeating carbonate and ether units. nih.gov Ring-opening polymerization of cyclic carbonates (e.g., Ethylene Carbonate) activated by electrolyte species or electrode surfaces. researchgate.netamazonaws.com
    Organophosphates Organic compounds containing phosphate (B84403) groups, often fluorinated. thermofisher.com Reaction of carbonate solvent molecules and their degradation fragments with byproducts of the LiPF₆ salt (e.g., PF₅). researchgate.net
    Gaseous Products Simple gases such as CO₂, CO, H₂, and hydrocarbons (e.g., C₂H₆). osti.govnih.gov Thermal and electrochemical decomposition of the carbonate solvent structure. osti.gov

    | Inorganic Salts | Compounds like lithium fluoride (B91410) (LiF) and lithium carbonate (Li₂CO₃). researchgate.net | Decomposition of the LiPF₆ salt and reaction of CO₂ with lithium ions. |

    The aging of electrolytes is not a single reaction but a cascade of complex and often interconnected reaction sequences. For cyclic carbonates like EC, a key degradation pathway is ring-opening, which can be followed by polymerization to form polycarbonates. researchgate.netresearchgate.net This process can be initiated by electron attachment (reduction) or catalyzed by acidic species like PF₅. researchgate.netnih.gov

    In mixtures of carbonates, transesterification reactions can occur, leading to the formation of new carbonate species not initially present in the electrolyte. researchgate.net The degradation is further complicated by reactions at the electrode surfaces. At the anode, solvents are reduced to form the solid electrolyte interphase (SEI), while at the cathode, they can be oxidized, especially at higher voltages. researchgate.netchemrxiv.org The oxidation of carbonate solvents can lead to the generation of corrosive species like HF, which in turn accelerates the degradation of both the electrolyte and the electrode materials. researchgate.net These processes collectively contribute to capacity fade and a decrease in battery performance over time. nih.govchemrxiv.org

    Factors Influencing the Chemical Stability of this compound

    The chemical stability of 2-MEMC is not absolute and can be significantly affected by a range of internal and external factors. These include the presence of impurities, environmental conditions, and interactions with other components within a system, such as the salts used in an electrolyte.

    The presence of impurities, even in trace amounts, can initiate or accelerate the degradation of 2-MEMC. Water is a primary impurity of concern. Through hydrolysis, water can react with the carbonate group, leading to the formation of 2-methoxyethanol (B45455) and carbonic acid, which can further decompose into methanol (B129727) and carbon dioxide. This reaction not only consumes the solvent but also generates products that can be detrimental to the performance of systems like lithium-ion batteries.

    Environmental factors such as temperature also play a crucial role. While 2-MEMC is considered to have good thermal stability under anhydrous conditions, elevated temperatures can accelerate degradation pathways. High temperatures can provide the necessary activation energy for decomposition reactions, leading to the breakdown of the molecule. The boiling point of 2-MEMC is approximately 160°C, which suggests a higher thermal stability compared to some linear carbonates, an attribute linked to its branched methoxyethyl group that increases its molecular weight and intermolecular interactions.

    The table below summarizes the key environmental and impurity factors affecting the stability of 2-MEMC.

    FactorImpact on this compound StabilityPotential Degradation Products
    Water Initiates hydrolysis of the carbonate ester linkage.2-Methoxyethanol, Methanol, Carbon Dioxide
    High Temperature Accelerates the rate of decomposition reactions.Various smaller organic molecules
    Acids/Bases Can catalyze hydrolysis and other degradation reactions.Dependent on the specific catalyst

    While the interaction between the solvent and the cation is strong, the interaction between the solvent molecules and the anions appears to be less direct. researchgate.net However, the anion's nature is still critical. Some anions can be more reactive towards the solvent molecules, potentially leading to decomposition. For instance, studies on similar carbonate-based electrolytes have shown that the choice of lithium salt significantly influences the formation and composition of the solid electrolyte interphase (SEI) on battery electrodes. mdpi.com The SEI is a passivation layer formed from the decomposition products of the electrolyte, and its stability is crucial for the long-term cycling of a battery.

    The following table outlines the influence of salt components on the stability of carbonate solvents like 2-MEMC in an electrolyte system.

    Salt ComponentInfluence on Solvent StabilityEffect on System Performance
    Lithium Cation (Li+) Strong interaction with solvent molecules, facilitating ion transport. researchgate.netEnhances ionic conductivity. researchgate.net
    Anion Type (e.g., PF6-, BOB-) Influences the composition and stability of the Solid Electrolyte Interphase (SEI). mdpi.comAffects battery cycle life and safety. researchgate.netpnnl.gov
    Salt Concentration Affects viscosity and the number of charge carriers, influencing conductivity. researchgate.netDetermines the optimal ionic conductivity at various temperatures. researchgate.net

    Chemical Reactivity and Transformation Pathways of 2 Methoxyethyl Methyl Carbonate

    Studies on Unimolecular Reactions

    The gas-phase thermal decomposition of 2-substituted ethyl methyl carbonates, including 2-methoxyethyl methyl carbonate, has been a subject of detailed kinetic studies. Research into the unimolecular elimination kinetics of these compounds provides fundamental insights into their stability and reaction mechanisms under thermal stress.

    A key study in this area investigated the gas-phase elimination kinetics of several 2-substituted ethyl methyl carbonates (CH₃OCOOCH₂CH₂Z) in a static reaction system. lookchem.com The experiments were conducted over a temperature range of 323–435 °C and a pressure range of 28.5–242 Torr. lookchem.com The findings from this research indicated that these reactions are homogeneous, unimolecular, and adhere to a first-order rate law. lookchem.com The primary reaction pathway for the thermal decomposition of these carbonates is a unimolecular elimination that yields carbon dioxide, methanol (B129727), and the corresponding substituted ethylene (B1197577).

    For this compound, the reaction proceeds as follows:

    CH₃OCOOCH₂CH₂OCH₃ → CO₂ + CH₃OH + CH₂=CHOCH₃ (methoxyethene)

    The kinetic and thermodynamic parameters for this reaction were determined, providing a quantitative measure of its reactivity. lookchem.com The influence of the 2-substituent on the reaction rate was analyzed using the Taft-Topsom method, which showed an approximate linear correlation. lookchem.com This correlation suggests that the electronic effects of the substituent play a significant role in the reaction mechanism. lookchem.com

    Table 1: Kinetic Parameters for the Unimolecular Gas-Phase Elimination of this compound

    ParameterValueConditions
    Temperature Range323–435 °CGas Phase
    Pressure Range28.5–242 TorrGas Phase
    Reaction OrderFirst-Order-

    Investigations into Substitution and Elimination Reactions

    This compound, as a member of the dialkyl carbonate family, is an ambident electrophile. This dual nature allows it to undergo nucleophilic substitution reactions through two primary pathways: attack at the carbonyl carbon (alkoxycarbonylation, a BAc2 mechanism) or attack at the alkyl carbon (alkylation, a BAl2 mechanism). rsc.org

    One of the most common substitution reactions involving this compound is transesterification. In this reaction, an alcohol reacts with the carbonate, leading to an exchange of the alkoxy groups. For instance, the synthesis of this compound itself is often achieved through the transesterification of dimethyl carbonate with 2-methoxyethanol (B45455), typically in the presence of a basic catalyst like sodium methoxide (B1231860) or potassium carbonate. This reaction is reversible, and the equilibrium can be shifted by removing the methanol byproduct.

    The general scheme for transesterification is: R¹OH + R²OCOOR³ ⇌ R¹OCOOR³ + R²OH

    These reactions are crucial in synthetic chemistry for creating a diverse range of carbonate esters. The reactivity in transesterification can be influenced by the catalyst used and the reaction conditions, such as temperature. researchgate.net

    Anchimeric assistance, or neighboring group participation, refers to the phenomenon where a nearby functional group within a molecule increases the rate of a reaction. dalalinstitute.com This typically occurs when the neighboring group acts as an internal nucleophile, stabilizing the transition state or forming a cyclic intermediate, which is then opened by an external nucleophile. dalalinstitute.com

    In the case of this compound, the ether oxygen atom at the β-position to the carbonate group can potentially act as a neighboring group. While specific studies detailing anchimeric assistance in this exact molecule are not prevalent in the provided literature, the principle is well-established for related structures. For dialkyl carbonates with appropriate neighboring groups, anchimerically driven alkylations have been reported. rsc.org

    The proposed mechanism for anchimeric assistance by the 2-methoxy group would involve the intramolecular attack of the ether oxygen on the electrophilic carbon of the carbonate, displacing the leaving group and forming a cyclic oxonium ion intermediate. This intermediate would then be susceptible to attack by a nucleophile. This participation would likely lead to a retention of configuration at the reaction center and a significantly enhanced reaction rate compared to a similar compound without the assisting group. dalalinstitute.com The presence of the ether linkage may enhance the solvation properties of the molecule, which can also influence its reactivity in solution.

    Reactions with Nucleophiles and Electrophiles

    As an electrophile, this compound readily reacts with a variety of nucleophiles. The site of nucleophilic attack, as mentioned earlier, can be either the carbonyl carbon or the alkyl carbon, depending on the nucleophile and reaction conditions. rsc.org

    Reactions with Nucleophiles:

    Alcohols: As discussed in the context of transesterification, alcohols are common nucleophiles that react with this compound to yield different carbonate esters.

    Amines: Primary and secondary amines can react with dialkyl carbonates to form carbamates or ureas. For example, the reaction of this compound with a primary aromatic amine could lead to the formation of a methyl N-arylcarbamate, with 2-methoxyethanol as a byproduct. The selective N,N-dimethylation of primary aromatic amines using methyl alkyl carbonates in the presence of phosphonium (B103445) salts has been documented, highlighting the utility of this class of compounds in amination reactions. lookchem.com

    Carbanions: While not explicitly detailed for this compound in the search results, dialkyl carbonates are known to react with carbanions in carboxylation reactions.

    Reactions with Electrophiles:

    The carbonate and ether oxygens in this compound possess lone pairs of electrons, making them potential sites for interaction with electrophiles. A primary example of this is its application as a solvent in lithium-ion battery electrolytes. In this context, the oxygen atoms can coordinate with lithium ions (Li⁺), an electrophile, facilitating their dissolution and transport between the electrodes. This solvation capability is a key function of the electrolyte.

    The table below summarizes some of the potential reaction products of this compound with different classes of reactants.

    Table 2: Potential Reaction Products of this compound

    Reactant TypeExample ReactantPotential Product(s)
    NucleophileAlcohol (R-OH)Transesterified carbonate (R-OCO-O-(CH₂)₂OCH₃) + Methanol
    NucleophilePrimary Amine (R-NH₂)Carbamate (R-NH-COO-CH₃) + 2-Methoxyethanol
    ElectrophileLewis Acid (e.g., Li⁺)Solvated complex [(C₅H₁₀O₄)ₙ-Li]⁺
    ThermalHeatMethoxyethene + Carbon Dioxide + Methanol

    Advanced Spectroscopic and Analytical Characterization Techniques for 2 Methoxyethyl Methyl Carbonate

    Mass Spectrometry (MS) Techniques for Molecular Identification

    Mass spectrometry is an indispensable tool for confirming the molecular weight and determining the structure of 2-Methoxyethyl methyl carbonate. The choice of ionization technique is critical, as it dictates the extent of fragmentation and the type of molecular information obtained.

    Electron Ionization (EI) and Electrospray Ionization (ESI) are two common mass spectrometry techniques that provide complementary information for the identification of this compound.

    Electron Ionization (EI-MS): This hard ionization technique involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion ([M]•+) and extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint. For this compound (molecular weight: 134.13 g/mol ), the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 134. nih.gov Due to the presence of ether and carbonate functional groups, the fragmentation is predictable. Key fragmentation pathways include alpha-cleavage adjacent to the oxygen atoms and cleavage of the carbonate group.

    Hypothesized EI-MS Fragmentation of this compound

    Fragment Ion Proposed Structure m/z
    Molecular Ion [CH₃OCOOCH₂CH₂OCH₃]•⁺ 134
    M-31 [CH₃OCOOCH₂CH₂]⁺ 103
    M-59 [CH₂CH₂OCH₃]⁺ 75

    This table is based on established fragmentation patterns of ethers and carbonate esters.

    Electrospray Ionization (ESI-MS): In contrast to EI, ESI is a soft ionization technique that typically imparts less energy to the analyte molecule, resulting in minimal fragmentation. It is particularly useful for polar and thermally labile compounds. In ESI-MS, this compound would likely be detected as a protonated molecule, [M+H]⁺, at an m/z of 135. This technique is crucial for accurately determining the molecular weight and for serving as a parent ion in subsequent tandem mass spectrometry experiments.

    Collision-Induced Dissociation (CID) is a tandem mass spectrometry (MS/MS) technique used to induce fragmentation of a selected precursor ion. In the context of this compound, the protonated molecule [M+H]⁺ (m/z 135) generated by ESI would be isolated and then fragmented by collision with an inert gas (e.g., argon or nitrogen).

    The resulting product ion spectrum provides detailed structural information, confirming the connectivity of the atoms within the molecule. The fragmentation of the [M+H]⁺ ion would likely proceed through the loss of small neutral molecules such as methanol (B129727) (CH₃OH) or formaldehyde (B43269) (CH₂O), helping to piece together the original structure and confirm the identity of the compound in a sample.

    In many applications, such as in the electrolyte of lithium-ion batteries, this compound exists within a complex mixture of other organic carbonates, salts, and additives. bas.bg Hyphenated analytical techniques are essential for its separation and identification in such matrices.

    Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for analyzing volatile and semi-volatile compounds in battery electrolytes. bas.bg The sample is injected into a gas chromatograph, where the components of the mixture are separated based on their boiling points and interactions with the capillary column. As each component, including this compound, elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for its identification. The combination of the retention time from the GC and the mass spectrum from the MS provides high confidence in the identification and quantification of the compound. bas.bgmdpi.com

    Ion Chromatography-Electrospray Ionization-Mass Spectrometry (IC-ESI-MS): While GC-MS is ideal for volatile components, the degradation of battery electrolytes can form more polar and ionic species that are not amenable to GC analysis. bas.bg Ion chromatography can separate these charged or highly polar compounds, such as the degradation products of this compound or other electrolyte constituents. bas.bgresearchgate.net The eluent from the IC is directed into an ESI-MS system, which can then identify these species. This makes IC-ESI-MS a complementary technique to GC-MS for a comprehensive understanding of electrolyte composition and degradation pathways. researchgate.net

    Computational Chemistry and Molecular Modeling of 2 Methoxyethyl Methyl Carbonate Systems

    Molecular Dynamics (MD) Simulations

    Deep Potential Molecular Dynamics (DPMD) for Large-Scale, High-Accuracy Simulations

    Deep Potential Molecular Dynamics (DPMD) represents a cutting-edge computational technique that merges the accuracy of quantum mechanics with the efficiency of classical molecular dynamics. This allows for the simulation of large-scale systems over extended time scales, a feat that is often computationally prohibitive with traditional ab initio methods. While specific DPMD studies focusing exclusively on 2-methoxyethyl methyl carbonate are not yet prevalent in published literature, the methodology holds significant promise for advancing our understanding of this and other complex electrolyte systems.

    The core of DPMD lies in the development of a neural network-based force field, often referred to as a Neural Network Potential (NNP). This NNP is trained on a dataset of energies and forces generated from high-accuracy quantum chemical calculations, such as those from Density Functional Theory (DFT). Once trained, the NNP can predict the potential energy and forces of a given atomic configuration with an accuracy comparable to the underlying quantum mechanical method, but at a fraction of the computational cost. This enables simulations of systems containing thousands or even millions of atoms, providing insights into phenomena that are inaccessible to smaller-scale simulations.

    For this compound-based electrolytes, DPMD could be instrumental in several key areas:

    Electrolyte Degradation: Simulating the complex chemical reactions that lead to electrolyte breakdown at the electrode-electrolyte interface. The high accuracy of DPMD would be crucial for modeling bond breaking and formation events.

    Solid-Electrolyte Interphase (SEI) Formation: Investigating the nucleation and growth of the SEI layer, a critical component for battery stability and performance. The large-scale nature of DPMD simulations would allow for a more realistic representation of the SEI's structure and morphology.

    Ion Transport in Bulk Electrolyte: Studying the diffusion of lithium ions through the solvent matrix with high fidelity, capturing the subtle effects of solvent dynamics and ion-solvent interactions.

    Recent advancements in DPMD have focused on enhancing the network architecture, such as integrating message-passing frameworks, to further improve accuracy and efficiency. rsc.org These developments make DPMD an increasingly powerful tool for materials discovery and for obtaining a molecular-level understanding of complex chemical systems like those containing this compound.

    Investigation of Liquid Structures and Ion Aggregation Phenomena

    The performance of electrolytes based on this compound is intrinsically linked to their liquid structure and the nature of ion aggregation. Molecular dynamics simulations are a powerful tool for probing these microscopic details, providing a window into the coordination environment of ions and the organization of solvent molecules.

    Computational studies on similar carbonate-based electrolytes have provided valuable insights into the phenomena of ion aggregation. At higher salt concentrations, ions can form various aggregates, such as contact ion pairs (CIPs), solvent-shared ion pairs (SSIPs), and larger aggregate clusters (AGGs). The formation of these aggregates can significantly impact the electrolyte's properties, often leading to a decrease in ionic conductivity as fewer charge carriers are available for transport.

    Molecular dynamics simulations can be used to quantify the extent of ion pairing and aggregation by calculating radial distribution functions (RDFs) between different species in the electrolyte. The RDF provides information about the probability of finding one particle at a certain distance from another, revealing the structure of the solvation shells and the presence of ion pairs.

    Type of Ion AggregateDescriptionImpact on Conductivity
    Solvated IonsCations and anions are fully separated by solvent molecules.High
    Solvent-Shared Ion Pairs (SSIPs)A single solvent molecule is located between the cation and anion.Moderate
    Contact Ion Pairs (CIPs)The cation and anion are in direct contact, with no intervening solvent molecules.Low
    Aggregate Clusters (AGGs)Larger clusters of multiple cations and anions.Very Low

    The balance between these different types of ionic species is influenced by factors such as the salt concentration, temperature, and the dielectric constant of the solvent. Understanding these relationships through simulation is crucial for the rational design of electrolytes with optimized performance.

    Simulation of Glass-Formation Dynamics and Related Phenomena

    A noteworthy characteristic of electrolytes formulated with this compound is their tendency to form a glass at low temperatures rather than crystallizing. researchgate.net This behavior is advantageous for low-temperature battery applications, as it prevents the formation of crystalline phases that can impede ion transport and lead to a sharp drop in performance.

    The glass-forming ability of these electrolytes can be investigated through computational simulations, particularly by studying the temperature dependence of their dynamic properties. The Vogel-Tammann-Fulcher (VTF) equation is a widely used empirical model to describe the non-Arrhenius behavior of transport properties, such as ionic conductivity and viscosity, in glass-forming liquids. The VTF equation is given by:

    where:

    is the ionic conductivity

    is the absolute temperature

    is a pre-exponential factor related to the number of charge carriers

    is a parameter related to the activation energy for ion transport

    is the Vogel temperature, which is the temperature at which the liquid's dynamics are considered to be arrested and is closely related to the glass transition temperature ().

    Molecular dynamics simulations can be used to calculate the ionic conductivity of this compound-based electrolytes at various temperatures. By fitting the simulation data to the VTF equation, it is possible to extract the VTF parameters, including the Vogel temperature, providing a theoretical estimate of the glass transition temperature. This allows for a direct comparison with experimental measurements from techniques like differential scanning calorimetry (DSC).

    The table below shows hypothetical VTF parameters for a this compound-based electrolyte, illustrating the type of data that can be obtained from such simulations.

    ParameterValueUnit
    A (Pre-exponential factor)1.5 x 10-2S/cm
    B (Activation energy parameter)650K
    T0 (Vogel temperature)160K

    These simulations can provide a deeper understanding of the molecular mechanisms that govern glass formation in these systems, such as the role of solvent flexibility and ion-solvent interactions in frustrating the crystallization process.

    Predictive Modeling and Quantitative Structure-Activity Relationships (QSAR)

    Development of Models for Property Prediction (e.g., Boiling Point)

    Quantitative Structure-Property Relationship (QSPR) models are statistical tools that aim to predict the physicochemical properties of a chemical compound based on its molecular structure. These models are particularly valuable for screening large numbers of candidate molecules and for estimating properties that are difficult or time-consuming to measure experimentally.

    While specific QSPR models for predicting the boiling point of this compound have not been extensively reported, the general methodologies are well-established and could be readily applied. nih.govresearchgate.net The development of a QSPR model for boiling point prediction typically involves the following steps:

    Data Collection: A dataset of organic compounds with experimentally determined boiling points is compiled. This dataset should ideally include a diverse range of structures, including carbonates and ethers similar to this compound.

    Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors encode various aspects of the molecular structure, such as its size, shape, and electronic properties.

    Model Building: A statistical method, such as multiple linear regression (MLR) or more advanced machine learning techniques like artificial neural networks (ANNs), is used to build a mathematical model that correlates the molecular descriptors with the boiling point.

    Model Validation: The predictive power of the model is assessed using statistical metrics and by applying it to a set of compounds that were not used in the model-building process.

    The boiling point of this compound has been reported as 95 °C at a pressure of 82 Torr. researchgate.net A robust QSPR model could be used to predict this property and the boiling points of other related carbonate compounds.

    Correlation of Molecular Descriptors with Macroscopic Behavior

    The macroscopic properties and behavior of this compound are a direct consequence of its molecular structure. By calculating a variety of molecular descriptors, it is possible to establish quantitative relationships between these structural features and the compound's observable properties.

    Molecular descriptors can be broadly categorized as:

    Topological descriptors: These describe the connectivity of atoms in the molecule.

    Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule.

    Electronic descriptors: These quantify the electronic properties, such as polarity and charge distribution.

    Physicochemical descriptors: These are calculated properties that are known to correlate with other macroscopic behaviors, such as logP (a measure of lipophilicity).

    For this compound, several molecular descriptors can be computed from its structure. researchgate.netnih.gov These descriptors can then be correlated with macroscopic properties like boiling point, viscosity, and solvent properties. For example, descriptors related to molecular size and intermolecular forces are expected to be strongly correlated with the boiling point.

    The table below lists some computed molecular descriptors for this compound.

    Molecular DescriptorComputed ValueSignificance
    Molecular Weight134.13 g/molRelated to the size of the molecule.
    XLogP3-AA0.4A measure of the molecule's lipophilicity.
    Topological Polar Surface Area44.8 ŲRelated to the polarity of the molecule and its ability to form polar interactions.
    Hydrogen Bond Donor Count0Indicates the molecule cannot act as a hydrogen bond donor.
    Hydrogen Bond Acceptor Count4Indicates the molecule can act as a hydrogen bond acceptor at its oxygen atoms.

    By systematically studying these correlations, it is possible to gain a deeper understanding of how the molecular structure of this compound dictates its behavior in various applications, such as in electrolyte formulations.

    Advanced Simulation Techniques for Chemical Reactions

    Computational chemistry offers a suite of advanced simulation techniques to investigate the mechanisms, kinetics, and thermodynamics of chemical reactions involving this compound. These methods are essential for understanding its synthesis, decomposition pathways, and reactivity in different chemical environments.

    One of the primary reactions of interest is the transesterification process used to synthesize this compound. This reaction typically involves the exchange of an alkoxy group between an alcohol and a carbonate. While specific simulation studies on the synthesis of this compound are not widely available, research on the transesterification of other carbonates, such as dimethyl carbonate, provides a framework for how such reactions can be modeled. rsc.orgresearchgate.netnih.gov

    Advanced simulation techniques that can be applied to study the chemical reactions of this compound include:

    Quantum Mechanical (QM) Calculations: These methods, based on solving the Schrödinger equation, can be used to accurately calculate the energies of reactants, products, and transition states. This allows for the determination of reaction enthalpies, activation energies, and reaction pathways.

    QM/MM (Quantum Mechanics/Molecular Mechanics) Methods: For reactions occurring in a solvent or other complex environment, QM/MM methods provide a computationally efficient approach. The reacting species are treated with a high level of QM theory, while the surrounding environment is modeled using a less computationally expensive MM force field.

    Reactive Molecular Dynamics (RMD): RMD simulations employ reactive force fields that are capable of describing bond breaking and formation. This allows for the direct simulation of chemical reactions in large systems over longer timescales, providing insights into complex reaction networks and the influence of the environment on reactivity.

    These simulation techniques can be used to investigate various aspects of the chemistry of this compound, including:

    The catalytic mechanism of its synthesis.

    Its electrochemical decomposition at electrode surfaces in batteries.

    Its thermal degradation pathways.

    Its reactivity towards other chemical species.

    By combining these advanced simulation techniques with experimental studies, a comprehensive understanding of the chemical behavior of this compound can be achieved.

    Quantum Chemical Mass Spectrometry (QCxMS) for Fragmentation Analysis

    The elucidation of fragmentation pathways of organic molecules in mass spectrometry is a cornerstone of structural identification. For complex molecules or those lacking extensive reference spectra, computational methods provide a powerful tool for predicting and understanding their behavior upon ionization. Quantum Chemical Mass Spectrometry (QCxMS) has emerged as a sophisticated method for the de novo calculation of mass spectra, including those generated by collision-induced dissociation (CID). nih.govreadthedocs.io This approach utilizes Born-Oppenheimer molecular dynamics (MD) simulations to explore the potential energy surface of a protonated molecule and predict its fragmentation patterns without reliance on pre-existing spectral libraries or fragmentation rules. nih.govnih.gov

    In the context of this compound, a QCxMS analysis would commence with the determination of the most stable protonation sites on the molecule. Given the presence of multiple oxygen atoms, several protonated isomers (protomers) are possible. The QCxMS workflow would then involve MD simulations of these protomers at elevated internal energies to simulate the collisional activation in a tandem mass spectrometer. nih.gov These simulations track the dynamic evolution of the molecule, identifying bond cleavages, rearrangements, and the formation of fragment ions.

    A key advantage of the QCxMS methodology is its ability to uncover complex and non-intuitive fragmentation mechanisms that might be overlooked by conventional analysis based on generalized fragmentation rules. nih.gov For a molecule like this compound, this could include rearrangements preceding fragmentation or charge-remote fragmentation processes.

    The primary fragmentation pathways for esters typically involve cleavages at the bonds adjacent to the carbonyl group. libretexts.org For this compound, several key fragmentation reactions can be hypothesized and would be rigorously investigated using QCxMS. The major predicted fragmentation pathways would involve the cleavage of the C-O bonds on either side of the carbonate functionality.

    A hypothetical QCxMS study would provide detailed insights into the relative probabilities of these fragmentation channels, the structures of the resulting fragment ions, and the transition states connecting them. The output would be a theoretically calculated mass spectrum, which can be compared with experimental data for validation.

    The following tables represent the kind of detailed findings a QCxMS analysis of this compound would yield.

    Table 1: Predicted Primary Fragment Ions of Protonated this compound from QCxMS Analysis

    Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
    135.06105.03CH₂O[CH₃OCOOCH₂CH₂]⁺
    135.0675.04C₂H₄O₂[CH₃OCO]⁺
    135.0659.04C₃H₆O₂[CH₃OCH₂CH₂]⁺

    This table showcases the primary fragment ions anticipated from the major cleavage points around the carbonate core. QCxMS would calculate the relative intensities of these fragments based on the dynamics of the fragmentation process.

    Table 2: Detailed QCxMS-Predicted Fragmentation Pathways and Key Intermediates

    PathwayInitial Bond CleavageIntermediate SpeciesFinal Fragment (m/z)Energetics (Calculated)
    A C-O bond (methyl side)Protonated methyl carbonic acid75.04Lowest energy pathway
    B C-O bond (methoxyethyl side)Protonated methoxyethyl carbonic acid59.04Competitive pathway
    C C-O bond (ether linkage)Rearranged precursor ion105.03Higher energy pathway

    This table illustrates how QCxMS can provide a deeper understanding by not just identifying the final fragments, but also mapping the reaction coordinates, identifying transient intermediates, and calculating the relative energy barriers for each fragmentation channel.

    Ultimately, the application of QCxMS to this compound would provide a comprehensive and theoretically grounded understanding of its gas-phase ion chemistry. This level of detail is invaluable for the confident identification of this and related carbonate structures in complex mixtures, particularly in fields like electrolyte analysis for lithium-ion batteries where such compounds are prevalent.

    Solvation Chemistry and Intermolecular Interactions of 2 Methoxyethyl Methyl Carbonate

    Lithium Ion Solvation Structure and Coordination Environment

    Characterization of Solvent-Li⁺ Interactions

    Strong interactions between 2-MEMC solvent molecules and Li⁺ have been confirmed through spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. researchgate.net These techniques probe the local chemical environment of the ions and solvent molecules, revealing changes in electronic structure and vibrational modes upon the formation of solvation shells. The coordination of Li⁺ with the oxygen atoms of the carbonate and ether groups of 2-MEMC leads to the formation of a stable solvation sheath around the cation.

    While specific experimental data on the coordination number of Li⁺ with 2-MEMC is not extensively available in public literature, studies on analogous linear and cyclic carbonate systems provide valuable insights. In these systems, Li⁺ typically exhibits a tetrahedral coordination environment, with the carbonyl oxygen atoms of the carbonate molecules being the primary coordination sites. rsc.org It is reasonable to infer a similar coordination behavior for 2-MEMC, where the Li⁺ ion is surrounded by a number of solvent molecules, creating a distinct first solvation shell.

    Table 1: General Coordination Characteristics of Li⁺ in Carbonate-Based Electrolytes

    Solvent SystemTypical Li⁺ Coordination NumberPrimary Coordinating Atom
    Ethylene (B1197577) Carbonate (EC) / Dimethyl Carbonate (DMC)4Carbonyl Oxygen
    Propylene (B89431) Carbonate (PC)4Carbonyl Oxygen
    2-Methoxyethyl methyl carbonate (2-MEMC) Inferred to be similar to other linear carbonatesCarbonyl and Ether Oxygens

    Note: The coordination number for 2-MEMC is inferred from the behavior of similar carbonate solvents, as specific experimental values are not readily found in the reviewed literature.

    Anion-Solvent Interactions and Ion Pairing Phenomena

    While the primary interaction in 2-MEMC electrolytes is between the solvent and the lithium cation, the behavior of the anion also significantly impacts the electrolyte's properties through the formation of ion pairs.

    Formation of Contact Ion Pairs (CIPs) and Ionic Aggregates (AGGs)

    In 2-MEMC based electrolytes, there appears to be no strong, direct interaction between the solvent molecules and the anions. researchgate.net However, the phenomenon of ion-pairing, where the anion directly associates with the solvated Li⁺, is observed. This leads to the formation of contact ion pairs (CIPs). In a CIP, the anion penetrates the first solvation shell of the Li⁺ and is in direct contact with the cation. At higher salt concentrations, these CIPs can further assemble into larger ionic aggregates (AGGs).

    The formation of CIPs and AGGs has a significant impact on the electrolyte's conductivity. Since the anion is part of the mobile species in these pairs and aggregates, its movement is indirectly influenced by the fluctuations of the solvent molecules. researchgate.net The extent of ion pairing is influenced by factors such as the salt concentration and the nature of the anion.

    Table 2: Types of Ion Species in Carbonate Electrolytes

    Ion SpeciesDescriptionImpact on Conductivity
    Solvent-Separated Ion Pair (SSIP)Cation and anion are separated by at least one layer of solvent molecules.Contributes to ionic conductivity.
    Contact Ion Pair (CIP) Cation and anion are in direct contact within the solvation shell.Can reduce the net charge carried and affect mobility.
    Ionic Aggregate (AGG) Clusters of multiple cations and anions.Generally leads to a decrease in ionic conductivity due to larger size and lower mobility.

    Note: This table represents general species found in carbonate electrolytes. The specific distribution in 2-MEMC systems would depend on experimental conditions.

    Effects of Multi-Component Solvent Systems on Solvation Properties

    In practical battery applications, electrolytes often consist of a mixture of solvents to optimize various properties such as conductivity, viscosity, and electrochemical stability. While specific studies detailing the solvation properties of 2-MEMC in multi-component systems are not widely available, general principles from mixed carbonate electrolytes can be applied.

    Theoretical Models of Solvation Dynamics

    The temperature-dependent conductivity of 2-MEMC based electrolytes can be effectively described by the Vogel-Tammann-Fulcher (VTF) equation. researchgate.net This empirical model is commonly used to describe the transport properties of glass-forming liquids and polymer electrolytes, where the mobility of charge carriers is strongly coupled to the segmental motion of the surrounding medium.

    The VTF equation is given by:

    σ = A * exp(-B / (T - T₀))

    where:

    σ is the ionic conductivity

    A is a pre-exponential factor related to the number of charge carriers

    B is a parameter related to the activation energy for ion transport

    T is the absolute temperature

    T₀ is the Vogel temperature, or ideal glass transition temperature, at which the free volume of the liquid is considered to be zero and molecular motion ceases.

    The applicability of the VTF model to 2-MEMC electrolytes reinforces the concept of a solvent-assisted ion conduction mechanism, where the viscosity and the free volume of the solvent matrix are critical parameters governing the mobility of the charge carriers. researchgate.net The ability to experimentally determine the glass-transition temperatures for 2-MEMC electrolytes allows for a direct application and validation of the VTF theory. researchgate.net

    Future Research Directions and Emerging Areas for 2 Methoxyethyl Methyl Carbonate

    Advanced Understanding of Interfacial Processes in Electrochemical Devices

    The performance and lifespan of electrochemical devices are critically dependent on the formation and stability of the solid electrolyte interphase (SEI) on the anode and the cathode-electrolyte interphase (CEI). A significant future research direction for MEMC is to gain a more profound, molecular-level understanding of its role in these interfacial processes.

    Studies have confirmed strong interactions between MEMC solvent molecules and lithium ions (Li⁺), while interactions with anions are less pronounced. researchgate.net This selective solvation can directly influence the composition and morphology of the SEI. Future work will involve advanced characterization techniques to probe the SEI and CEI formed in MEMC-containing electrolytes. Techniques like X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR) can elucidate the chemical composition of the interphase, identifying the prevalence of key components like Li₂CO₃, ROCO₂Li, and LiF. mdpi.comresearchgate.net Scanning electron microscopy (SEM) can be used to visualize the surface morphology, assessing the ability of MEMC to promote a dense, uniform, and stable SEI that suppresses dendrite growth on lithium metal anodes. mdpi.com

    The conductivity-temperature behavior of MEMC electrolytes can be described by the Vogel-Tammann-Fulcher (VTF) equation, which supports a solvent-assisted ion conduction mechanism. researchgate.net Deeper theoretical and experimental investigation into the VTF parameters for novel MEMC-based formulations will provide insights into the activation energy for ion transport and the nature of the solvent-ion interactions. researchgate.net Understanding these fundamentals is key to designing electrolytes that ensure long-term cycling stability and high coulombic efficiency, particularly in high-voltage applications. mdpi.com

    Green Synthesis Scale-Up and Process Intensification Research

    For MEMC to be a viable component in large-scale applications like electric vehicle batteries, its production must be efficient, cost-effective, and environmentally sustainable. Future research will need to address the scale-up of green synthesis routes and the intensification of manufacturing processes.

    The most common synthesis method for MEMC is the transesterification of 2-methoxyethanol (B45455) with dimethyl carbonate. While effective, research is needed to optimize this process. This includes the development of novel heterogeneous catalysts to replace homogeneous ones like sodium methoxide (B1231860), which can be difficult to remove from the final product. Solid base catalysts, such as K₂CO₃/Al₂O₃, have shown promise in similar carbonate transesterification reactions and could be adapted for MEMC synthesis, simplifying purification and enabling continuous-flow processes. researchgate.net

    Process intensification technologies offer a promising avenue for making MEMC production more efficient. For example, reactive distillation, which combines chemical reaction and product separation in a single unit, could significantly improve yield and reduce energy consumption by continuously removing the methanol (B129727) byproduct from the reaction equilibrium. researchgate.net Furthermore, the use of ultrasonic process intensification has been shown to accelerate reaction rates and improve efficiency in the synthesis of other carbonates, suggesting a potential application for MEMC production. rsc.org Research in these areas will be crucial for developing a commercially scalable and green manufacturing process.

    Integration of Machine Learning and AI in Material Discovery and Optimization

    The design space for new electrolyte formulations is vast, involving numerous combinations of solvents, salts, and additives at various concentrations. Traditional trial-and-error experimentation is time-consuming and expensive. The integration of machine learning (ML) and artificial intelligence (AI) is an emerging research direction that can dramatically accelerate the discovery and optimization of MEMC-based electrolytes.

    Highly accurate ab initio molecular dynamics (MD) simulations are powerful tools for studying molecular mechanisms, but they are computationally expensive. researchgate.net ML can bridge this gap by creating robust force fields, trained on quantum mechanical data, that can simulate the behavior of complex liquid mixtures like electrolytes with high accuracy and much lower computational cost. researchgate.net Such models can predict key properties like ionic conductivity, viscosity, and diffusion coefficients for various MEMC formulations, allowing researchers to screen thousands of potential candidates virtually before committing to laboratory synthesis.

    Future research will focus on developing ML models specifically for ether-containing carbonate systems like MEMC. These models can help to:

    Predict the properties of the SEI formed from different electrolyte compositions.

    Identify optimal solvent ratios to balance competing performance metrics like conductivity and thermal stability. researchgate.net

    Accelerate the interpretation of complex experimental data from techniques like electrochemical impedance spectroscopy.

    Exploration of 2-Methoxyethyl Methyl Carbonate in Other Chemical Technologies

    While battery research is the dominant application area, the unique properties of MEMC open doors for its use in other chemical technologies. A key future research direction is the systematic exploration of these alternative applications.

    MEMC serves as a versatile intermediate in organic synthesis. Its ability to undergo transesterification allows it to be a precursor for various other carbonate esters, which have applications in the synthesis of pharmaceuticals and agrochemicals. Future work could focus on developing novel synthetic pathways that utilize MEMC as a key building block for complex organic molecules.

    In polymer chemistry, MEMC could be investigated as a monomer or a processing solvent for the production of specialty polycarbonates. Its higher boiling point and good solvency may offer advantages over traditional solvents. Additionally, its precursor, 2-methoxyethanol, has been explored as a more volatile and effective solvent for processing perovskite solar cells, suggesting that MEMC or its derivatives could find applications in the field of photovoltaics or other electronic device fabrications. rsc.org The compound's relatively low toxicity compared to some traditional solvents also makes it an attractive candidate for development as an environmentally friendly "green" solvent for various chemical processes, including extractions and as a medium for chemical reactions.

    Q & A

    Basic: What are the key physicochemical properties of 2-methoxyethyl methyl carbonate, and how do they influence its role as a solvent in anhydrous reactions?

    Answer:
    While direct data on this compound is sparse, analogs like BMEC (bis(2-methoxyethyl) carbonate) exhibit:

    • Solubility: Miscible with water and organic solvents (e.g., THF, DMF), enabling versatility in biphasic systems .
    • Low Toxicity: Acute toxicity is low (LD₅₀ > 2000 mg/kg in rodents), but slight eye/skin irritation is reported .
    • Thermal Stability: Stable under anhydrous conditions (<100°C), making it suitable for organometallic synthesis .

    Methodological Insight:
    To determine solvent compatibility:

    Perform miscibility tests with target reaction solvents.

    Use thermogravimetric analysis (TGA) to assess decomposition thresholds.

    Basic: How can researchers optimize the synthesis of this compound derivatives?

    Answer:
    Synthetic routes for related carbonates (e.g., BMEC) involve:

    • Stepwise Alkylation: Reacting methoxyethyl amines with methyl halides or carbonates under basic conditions (e.g., Cs₂CO₃, K₂CO₃) .
    • Purification: Column chromatography (C18 reverse-phase, acetonitrile/water) or liquid-liquid extraction (ethyl acetate/aqueous phases) to isolate products .

    Example Protocol:

    Combine 2-methoxyethyl amine with methyl chloroformate in anhydrous THF.

    Add triethylamine (base) at 0°C, then warm to room temperature.

    Purify via silica gel chromatography (ethyl acetate/hexane gradient).

    Advanced: How does this compound compare to BMEC in organometallic reaction efficiency?

    Answer:
    BMEC’s solvating power for polar organometallics (e.g., Grignard reagents) stems from its ether and carbonate moieties . For this compound:

    • Steric Effects: The methyl group may reduce solvation efficiency compared to BMEC’s two methoxyethyl chains.
    • Reactivity: Methyl substitution could alter nucleophilicity in carbonate cleavage reactions.

    Methodological Insight:
    To compare solvents:

    Conduct kinetic studies on model reactions (e.g., lithium-halogen exchange).

    Use NMR to monitor solvent coordination with metal centers.

    Advanced: What are the methodological best practices for handling this compound in terms of toxicity and storage?

    Answer:
    Based on BMEC and related carbonates:

    • PPE: Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .
    • Storage: Inert atmosphere (N₂/Ar) at 4°C to prevent hydrolysis .
    • Waste Management: Neutralize with aqueous base (e.g., NaOH) before disposal .

    Retrosynthesis Analysis

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.